molecular formula C12H19NO3 B2811333 Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 2445786-88-7

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B2811333
CAS No.: 2445786-88-7
M. Wt: 225.288
InChI Key: RLMBOVQSVYLOMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry. This compound features a unique spirocyclic structure, which provides a distinct three-dimensional shape and offers various functional handles for further chemical modifications .

Preparation Methods

The synthesis of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)12(13)6-4-5-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBOVQSVYLOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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